molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

Cat. No.: B601012
CAS No.: 1215780-15-6
M. Wt: 279.35
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Description

Significance as a Metabolite and Impurity in Pharmaceutical Research

Simultaneously, alpha-Desmethyl Anastrozole (B1683761) is identified as a process-related impurity in the synthesis of Anastrozole. researchgate.netsynzeal.com Impurities in active pharmaceutical ingredients (APIs) are closely monitored and controlled as they can potentially impact the safety and efficacy of the final drug product. Regulatory bodies require thorough characterization and quantification of such impurities. The presence of alpha-Desmethyl Anastrozole necessitates the development of robust analytical methods to ensure the purity of the Anastrozole API. researchgate.net

Relevance to Aromatase Inhibitor (Anastrozole) Studies

Anastrozole is a potent and selective non-steroidal aromatase inhibitor. fda.govtouchoncology.com Aromatase is an enzyme responsible for the conversion of androgens to estrogens. oup.com By inhibiting this enzyme, Anastrozole effectively lowers serum estrogen levels, which is the primary mechanism for its use in the treatment of hormone receptor-positive breast cancer in postmenopausal women. fda.govnih.gov

Historical Context of Anastrozole Research and its Metabolites

The development of aromatase inhibitors dates back several decades, with early compounds like aminoglutethimide (B1683760) having limitations in terms of efficacy and specificity. touchoncology.comoup.com This led to the development of more potent and selective third-generation aromatase inhibitors, including Anastrozole, Letrozole, and Exemestane. oup.com Anastrozole was developed through extensive research aimed at creating a highly selective inhibitor of aromatase without significant effects on other steroidogenic enzymes. nih.gov

The landmark "Arimidex, Tamoxifen, Alone or in Combination" (ATAC) trial played a pivotal role in establishing Anastrozole as a standard treatment for postmenopausal women with hormone-sensitive early breast cancer. nih.govcancerresearchuk.org Following its approval and widespread clinical use, further research focused on its clinical pharmacology, including its metabolism. touchoncology.com These investigations led to the identification and characterization of its various metabolites, including this compound, contributing to a deeper understanding of its behavior in the body. nih.gov The ongoing study of Anastrozole and its related compounds continues to be an important area of research in oncology and pharmaceutical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
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Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215780-15-6
Record name Desmethyl anastrozole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
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Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivation Research

Synthetic Pathways to Anastrozole (B1683761) and Related Intermediates

The synthesis of Anastrozole, chemically known as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a multi-step process that can begin from various starting materials, including mesitylene (B46885) or 3,5-bis(bromomethyl)toluene. chemicalbook.comcore.ac.uk

A common synthetic route involves several core transformations: chemicalbook.comgpatindia.com

Cyanation: The process often starts with a compound like 3,5-bis(bromomethyl)toluene, which undergoes a nucleophilic substitution (SN2) reaction with a cyanide source, such as potassium cyanide, to replace the bromine atoms with cyano groups, yielding 2,2'-(5-methyl-1,3-phenylene)diacetonitrile. core.ac.uk

Methylation: This intermediate, 3,5-bis(cyanomethyl)toluene, is then subjected to exhaustive methylation. science24.com Using a strong base like sodium hydride (NaH) and a methylating agent like methyl iodide, four methyl groups are added to the carbon atoms adjacent to the cyano groups, producing 3,5-bis(2-cyanoprop-2-yl)toluene. chemicalbook.comscience24.com The completeness of this step is critical for the purity of the final product.

Bromination: The methyl group on the central benzene (B151609) ring of 3,5-bis(2-cyanoprop-2-yl)toluene is then brominated, typically using a radical initiator like N-bromosuccinamide (NBS), to form 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. chemicalbook.comcore.ac.ukgoogle.com

Final Alkylation: In the final step, the resulting benzyl (B1604629) bromide derivative is alkylated with 1,2,4-triazole (B32235) or its sodium salt. chemicalbook.comvjs.ac.vn This reaction attaches the triazole ring to the benzylic position, yielding Anastrozole. vjs.ac.vn

Phase-transfer catalysis (PTC) is a significant technique employed to improve the efficiency and selectivity of Anastrozole synthesis. science24.comvjs.ac.vn PTC is particularly valuable in the cyanation and alkylation steps, where reactants may be soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.comvjs.ac.vn

Improved Yield and Selectivity: Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and benzalkonium chloride (BKC) facilitate the transfer of anions (like the cyanide or triazolide anion) from the aqueous phase to the organic phase where the reaction occurs. chemicalbook.comvjs.ac.vn This enhances reaction rates and can lead to higher yields of the desired product. vjs.ac.vn

Reduction of Impurities: The use of PTC, particularly with toluene (B28343) as a solvent, has been shown to be a highly selective method that reduces the formation of isomeric impurities compared to using solvents like dimethylformamide (DMF) alone. vjs.ac.vn Studies have demonstrated that replacing standard conditions (e.g., 50% aq. NaOH) with more concentrated bases (60-75% aq. KOH) in PTC systems can substantially improve yields and purity in the methylation of arylacetonitriles. science24.com

The synthesis of Anastrozole relies on several key precursor chemicals and intermediates. The purity and proper transformation of these molecules are paramount to achieving a high-quality final product.

Precursor/IntermediateRole in Synthesis
Mesitylene An alternative starting material that is first brominated to produce 3,5-bis(bromomethyl)toluene. core.ac.uk
3,5-bis(bromomethyl)toluene A common starting material that undergoes cyanation to form the corresponding diacetonitrile. core.ac.ukgpatindia.com
3,5-bis(cyanomethyl)toluene (or 2,2'-(5-methyl-1,3-phenylene)diacetonitrile) The key intermediate that is exhaustively methylated. core.ac.ukscience24.com
3,5-bis(2-cyanoprop-2-yl)toluene The tetramethylated product, which is subsequently brominated at the benzylic methyl group. science24.comgoogle.com
3,5-bis(2-cyanoprop-2-yl)benzyl bromide The final intermediate before the introduction of the triazole ring. google.comvjs.ac.vn
1,2,4-Triazole (or its sodium salt) The nitrogen-containing heterocycle that is alkylated in the final step to form Anastrozole. chemicalbook.comvjs.ac.vn

Formation Mechanisms of Alpha-Desmethyl Anastrozole

This compound, also known as Anastrozole Impurity B, is a process-related impurity that arises directly from the synthetic pathway of Anastrozole. daicelpharmastandards.combiosynth.compharmaffiliates.com

Impurities can form at various stages of the Anastrozole synthesis. daicelpharmastandards.com this compound is specifically the result of an incomplete reaction during one of the key intermediate steps. daicelpharmastandards.combiosynth.com Its chemical name is 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, indicating it has a total of three methyl groups on the side chains, one less than Anastrozole. biosynth.compharmaffiliates.com

The formation of this compound is not a result of over-alkylation but rather incomplete or insufficient alkylation (specifically, methylation). This occurs during the critical step where 3,5-bis(cyanomethyl)toluene is intended to be exhaustively methylated to add two methyl groups to each benzylic carbon. science24.com

If the methylation reaction is incomplete, an intermediate with only three methyl groups instead of the required four is produced. This undermethylated intermediate then proceeds through the subsequent bromination and triazole alkylation steps, ultimately yielding this compound as a final by-product. The difficulty in adding the second alkyl group to 2-arylalkanenitriles under certain conditions is a known challenge, which can contribute to the formation of this undermethylated impurity. science24.com

By-product Formation During Anastrozole Synthesis

Incomplete Purification of Intermediates

The synthesis of Anastrozole is a multi-step process where the purity of each intermediate is critical to the quality of the final active pharmaceutical ingredient (API). Process-related impurities can arise from unreacted starting materials, by-products from side reactions, or the carry-through of intermediates that have not been fully converted. The incomplete purification of these intermediates is a significant pathway for the introduction of impurities, including potentially desmethylated analogues of Anastrozole.

One of the key steps in Anastrozole synthesis involves the methylation of the diacetonitrile precursor, 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, to introduce the four α-methyl groups, yielding 3,5-bis(1-cyano-1-methylethyl)toluene. core.ac.ukchemicalbook.com This reaction, typically using a methylating agent like methyl iodide, must proceed to completion. chemicalbook.com If the methylation is incomplete, intermediates with one or more missing methyl groups (desmethyl intermediates) can be formed. Should these desmethylated intermediates not be adequately removed through purification, they can proceed through the subsequent synthesis steps—bromination of the benzylic methyl group and substitution with 1,2,4-triazole—ultimately resulting in the formation of this compound or related desmethyl impurities in the final drug substance.

Another critical step prone to generating impurities is the bromination of the central methyl group on the benzene ring. Incomplete bromination can result in the starting material being carried over. For instance, the impurity 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (B193203) (Impurity II) has been identified in Anastrozole API, representing an intermediate that has not undergone bromination and subsequent reaction with triazole. researchgate.net Similarly, the immediate precursor before the final step, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) (Impurity III), can also persist as an impurity if the reaction with 1,2,4-triazole is incomplete. researchgate.net

Research has identified several process-related impurities in Anastrozole batches, which underscores the challenges in purification. researchgate.net The presence of these impurities necessitates robust analytical methods for their detection and quantification to ensure the quality and purity of the final product.

Table 1: Process-Related Impurities in Anastrozole Synthesis

Impurity NameChemical NameOriginReference
Impurity I (Isoanastrozole)2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)Side reaction leading to a positional isomer of the triazole group. researchgate.net
Impurity II2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)Unreacted intermediate from before the bromination step. researchgate.net
Impurity III2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile)Unreacted intermediate from before the final triazole substitution step. researchgate.net
This compound (Hypothetical)A derivative of Anastrozole lacking one of the α-methyl groups.Hypothesized to arise from incomplete methylation of the diacetonitrile precursor. core.ac.ukchemicalbook.com

Degradation Pathways of Anastrozole Leading to Desmethylated Products

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance under various stress conditions. Anastrozole has been subjected to forced degradation under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, including hydrolysis (acidic, basic), oxidation, heat, and photolysis. researchgate.netnih.govnih.gov

The findings from these studies indicate that Anastrozole is susceptible to degradation primarily under basic (alkaline) hydrolysis and to a lesser extent, oxidative conditions. researchgate.netnih.gov The drug has been found to be relatively stable under acidic, thermal, and photolytic stress. researchgate.netijprajournal.com The degradation kinetics appear to follow a first-order reaction model and are pH-dependent, with greater instability observed in alkaline environments. researchgate.net

Crucially, the major degradation products identified under these stress conditions are not desmethylated compounds. Instead, degradation occurs via the hydrolysis of one or both of the nitrile (-CN) functional groups to carboxylic acid (-COOH) groups. researchgate.netnih.gov Two significant degradation products have been isolated and characterized:

Monoacid Degradant : Formally named 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid, this product results from the hydrolysis of a single nitrile group. researchgate.netnih.gov

Diacid Degradant : Formally named 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid), this product is formed when both nitrile groups are hydrolyzed. researchgate.netnih.gov

These findings suggest that the primary degradation pathway for Anastrozole involves hydrolysis of the cyano groups rather than the cleavage of a carbon-carbon bond to form a desmethylated product. google.com The stability-indicating analytical methods developed can effectively separate Anastrozole from these hydrolytic degradation products. researchgate.netnih.gov

Table 2: Summary of Anastrozole Forced Degradation Studies

Stress ConditionObservationIdentified Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1N HCl)Generally stable.No significant degradation observed. ijprajournal.com
Base Hydrolysis (e.g., 0.1N NaOH)Significant degradation observed.Monoacid and Diacid derivatives from nitrile hydrolysis. researchgate.netnih.gov
Oxidative (e.g., H₂O₂)Slight degradation observed.Monoacid and Diacid derivatives. researchgate.netnih.govnih.gov
ThermalGenerally stable.No significant degradation observed. researchgate.netijprajournal.com
Photolytic (UV/Visible light)Generally stable.No significant degradation observed. researchgate.net

Metabolic Biotransformation Research

Enzymatic Pathways of Anastrozole (B1683761) N-Dealkylation

One of the metabolic pathways for Anastrozole is N-dealkylation. wikipedia.orglgmpharma.comfda.gov This reaction involves the cleavage of the methylene-triazole bond, resulting in the formation of two separate metabolites: Triazole and 3,5-bis-(2-methylpropiononitrile)-benzoic acid. drugbank.comscispace.com Triazole is considered the major circulating metabolite of Anastrozole found in plasma but is pharmacologically inactive, meaning it does not inhibit the aromatase enzyme. fda.govscispace.comhpra.ie While product labels for Anastrozole identify N-dealkylation as a metabolic route, some recent in vitro pharmacokinetic studies did not detect the products of this pathway, suggesting its role might be complex or variable. drugbank.comnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the Phase I metabolism of Anastrozole. scispace.comviamedica.pl While these enzymes are most prominently involved in the hydroxylation of Anastrozole, they are also implicated in its N-dealkylation.

While CYP3A4 is dominant, other isoforms contribute to Anastrozole metabolism, though primarily through hydroxylation. drugbank.comnih.gov Studies have identified CYP3A5 and CYP2C8 as minor contributors to the formation of Hydroxyanastrozole (B15293156). scielo.brnih.govscielo.brjohnshopkins.edu Their direct role in the N-dealkylation pathway is less significant compared to their involvement in hydroxylation. nih.govresearchgate.netuokerbala.edu.iq In vitro experiments have shown that compared to CYP3A4 and CYP3A5, the involvement of CYP2C8 in forming hydroxylated metabolites is substantially lower. nih.gov

Role of Cytochrome P450 Enzymes

Identification of Alpha-Desmethyl Anastrozole as a Metabolite

Anastrozole is extensively metabolized in humans, with approximately 85% of its elimination occurring via hepatic metabolism. drugbank.comfda.gov The primary metabolic routes identified are hydroxylation, direct glucuronidation, and N-dealkylation. hpra.iefda.govdrugs.com The N-dealkylation pathway results in the cleavage of the anastrozole molecule, producing triazole as a major, pharmacologically inactive metabolite found in plasma and urine. hpra.ienih.govfda.govdrugs.com

The compound this compound, which is also known as Anastrozole Impurity A, has been identified as a metabolite of anastrozole. biosynth.com However, detailed characterization of its formation pathway is not extensively covered in primary metabolic research literature. One described N-dealkylation pathway results in the formation of triazole and 3,5-bis-(2-methylpropiononitrile)-benzoic acid. drugbank.comscispace.com A comprehensive in vitro study was unable to confirm the role of N-dealkylation under its specific experimental conditions. nih.gov While chemical suppliers list this compound as a metabolite, detailed scientific studies focusing on its specific generation are scarce compared to the well-established hydroxylation and glucuronidation pathways. nih.gov

In Vitro Metabolic Studies

In vitro systems, such as human liver microsomes (HLMs) and recombinant enzymes, have been instrumental in elucidating the metabolic fate of anastrozole. These studies have primarily focused on the major oxidative and conjugative pathways.

Human Liver Microsome (HLM) Assays

Human liver microsomes are a standard in vitro tool for studying drug metabolism. Assays using HLMs have successfully characterized the primary metabolic pathways of anastrozole. nih.gov These experiments have identified hydroxyanastrozole and anastrozole glucuronide as the principal oxidative and conjugated metabolites, respectively. nih.gov Kinetic studies of anastrozole hydroxylation have been performed in HLM preparations to determine the rate of metabolite formation. nih.gov While HLM assays have been crucial in defining the roles of hydroxylation and glucuronidation, published studies using this system have not specifically detailed the formation or kinetics of this compound. nih.gov

Recombinant Enzyme System Characterization

To identify the specific enzymes responsible for anastrozole's metabolism, researchers have employed recombinant enzyme systems. These studies have pinpointed cytochrome P450 (CYP) 3A4 as the main enzyme catalyzing the hydroxylation of anastrozole. scispace.comnih.gov CYP3A5 and CYP2C8 also contribute to this pathway, but to a lesser extent. drugbank.com The N-dealkylation pathway is also attributed to the activity of CYP3A4. scispace.com For the glucuronidation pathway, recombinant UDP-glucuronosyltransferases (UGTs) have identified UGT1A4 as the primary enzyme responsible for the direct N-glucuronidation of the parent anastrozole molecule. nih.gov

Enzyme Kinetic Studies (e.g., Kₘ, Vₘₐₓ determination)

Enzyme kinetic studies are essential for quantifying the efficiency of metabolic reactions. For anastrozole, kinetic parameters have been determined for the formation of its major metabolite, hydroxyanastrozole, using both HLMs and recombinant CYP enzymes. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ) have been calculated. nih.gov

Notably, the presence of cytochrome b₅ was found to significantly enhance the metabolic rate of hydroxyanastrozole formation by CYP3A4 and CYP3A5. nih.gov Currently, specific enzyme kinetic data (Kₘ, Vₘₐₓ) for the formation of this compound via dealkylation is not available in the published scientific literature.

Interactive Data Table: Kinetic Parameters for Hydroxyanastrozole Formation

Enzyme System Cytochrome b₅ Kₘ (μM) Vₘₐₓ (pmol/min/pmol P450)
Recombinant CYP3A4 Without 51.0 0.001
Recombinant CYP3A4 With 13.9 0.02
Recombinant CYP3A5 Without 9.4 0.002
Recombinant CYP3A5 With 21.5 0.01

Data sourced from in vitro studies with recombinant CYP enzymes. nih.gov

Investigating Enzyme Inhibition and Induction Effects on Dealkylation

Understanding how other substances affect the enzymes that metabolize a drug is crucial for predicting drug-drug interactions. Since CYP3A4 is implicated in the N-dealkylation of anastrozole, substances that inhibit or induce this enzyme could alter the metabolic pathway. scispace.com

In vitro studies have shown that anastrozole itself can inhibit other CYP enzymes, namely CYP1A2, CYP2C9, and CYP3A, though only at concentrations significantly higher than those achieved during standard therapy. europa.eunih.gov This suggests a low likelihood of anastrozole causing clinically significant metabolic interactions with other drugs. europa.eunih.gov Chemical inhibition assays focusing on the hydroxylation pathway demonstrated that potent CYP3A inhibitors significantly block the formation of hydroxyanastrozole. nih.gov

While specific studies on the inhibition and induction effects on the dealkylation pathway to form this compound are lacking, it can be inferred that known inhibitors and inducers of CYP3A4 would likely modulate this process. For instance, cimetidine, a weak and non-specific CYP inhibitor, did not affect anastrozole plasma concentrations. hpra.ie The effect of more potent inhibitors remains unknown from a clinical perspective. hpra.ie

Advanced Analytical Methodologies and Characterization Research

Development and Validation of Analytical Methods for Detection and Quantification

The accurate detection and quantification of alpha-Desmethyl Anastrozole (B1683761), a key impurity and metabolite of the drug Anastrozole, are crucial for quality control and metabolic studies. biosynth.comscbt.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the identification and measurement of Anastrozole and its related substances. daicelpharmastandards.com The validation of these methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). derpharmachemica.com

HPLC is a foundational technique for the analysis of Anastrozole and its impurities in bulk drug substances and pharmaceutical dosage forms. daicelpharmastandards.comderpharmachemica.com Various reversed-phase HPLC (RP-HPLC) methods have been developed, typically utilizing C8 and C18 columns for separation. derpharmachemica.comijpsonline.com

HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors is widely used for the quantification of Anastrozole and the detection of its impurities, including alpha-Desmethyl Anastrozole. These methods offer reliability and are suitable for routine analysis in quality control settings. derpharmachemica.comijpsonline.com

A common approach involves an isocratic RP-HPLC system. derpharmachemica.com One validated method for Anastrozole tablets uses a C18 column with a mobile phase composed of a 50:50 (v/v) mixture of 10mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724). derpharmachemica.com With a flow rate of 1.0 mL/min and UV detection at 215 nm, Anastrozole has a retention time of approximately 6.14 minutes. derpharmachemica.com Impurities like this compound would have different retention times under these conditions, allowing for their separation and quantification. researchgate.net Another method utilizes a C8 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, also with detection at 215 nm. ijpsonline.com The selection of the mobile phase pH, as well as the organic modifier, is critical to achieving optimal resolution between the parent drug and its impurities. ijpsonline.com

The table below summarizes typical parameters for HPLC-UV/PDA methods used in the analysis of Anastrozole, which are applicable for detecting this compound.

Table 1: Examples of HPLC-UV/PDA Chromatographic Conditions for Anastrozole Analysis

Parameter Method 1 derpharmachemica.com Method 2 ijpsonline.com Method 3 researchgate.net
Column Welchrom C18 (250mm x 4.6mm, 5µm) Inertsil C8 (250mm x 4.6mm, 5µm) Reversed-phase C18 (250mm x 4.6mm, 5µm)
Mobile Phase 10mM Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v) Ammonium acetate buffer : Acetonitrile Methanol : Water (70:30 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 215 nm 215 nm 239 nm

| Analyte Retention Time | 6.143 min (Anastrozole) | Not specified | Not specified |

The chemical structure of this compound, 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, contains a chiral center at the alpha-carbon of the ethylnitrile group. biosynth.com This means the compound can exist as a pair of enantiomers (stereoisomers that are non-superimposable mirror images). The separation of such enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. mdpi.com

Direct analysis using chiral HPLC is the most common method for separating stereoisomers. mdpi.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and individual quantification. mdpi.com While the presence of a chiral center in this compound makes chiral HPLC the appropriate and necessary technique for stereoisomer separation, specific published methods dedicated to the chiral separation of this particular compound were not identified in the performed search. However, the principles of chiral chromatography are well-established for many other pharmaceutical compounds and would be directly applicable. mdpi.comnewcastle.edu.auiu.edu

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization and sensitive quantification of drug metabolites and impurities like this compound. daicelpharmastandards.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it the preferred method for quantifying low concentrations of Anastrozole and its metabolites in complex biological matrices such as human plasma and urine. nih.govdshs-koeln.denih.gov A rapid and sensitive LC-MS/MS method developed for Anastrozole in human plasma achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL. nih.gov Another method for screening Anastrozole in urine reported a limit of detection of 0.02 ng/mL. dshs-koeln.de This high level of sensitivity is essential for pharmacokinetic studies and for monitoring impurities. nih.gov

For accurate quantification, stable isotope-labeled internal standards are often used. caymanchem.com For instance, Anastrozole-d12 can serve as an internal standard for the quantification of Anastrozole. caymanchem.com By extension, a deuterated version of this compound, such as this compound-d3, would be the ideal internal standard for its precise quantification, correcting for variations during sample preparation and analysis. nih.gov

Table 2: Examples of LC-MS/MS Method Parameters for Aromatase Inhibitor Analysis

Parameter Method 1 (Anastrozole in Plasma) nih.gov Method 2 (Anastrozole in Urine) dshs-koeln.de
Instrumentation HPLC-MS/MS LC-MS/MS
Ionization Photospray Not specified
Column Genesis C18 (100mm x 2.1mm, 4µm) Not specified
Run Time 2.5 min Not specified
Linear Range 0.05 - 10 ng/mL Not specified
Limit of Quantification (LOQ) 0.05 ng/mL Not specified

| Limit of Detection (LOD) | Not specified | 0.02 ng/mL |

Mass spectrometry is a powerful technique for structural elucidation. The structural confirmation of an impurity like this compound relies on the analysis of its mass spectrum and, more specifically, its fragmentation pattern in MS/MS analysis. daicelpharmastandards.comresearchgate.net

The molecular formula of this compound is C₁₆H₁₇N₅, corresponding to a molecular weight of 279.34 g/mol . biosynth.comdaicelpharmastandards.com In positive ion mode mass spectrometry, it would be expected to show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 280. This is distinct from the parent compound Anastrozole (C₁₇H₁₉N₅), which shows an [M+H]⁺ ion at m/z 294. dshs-koeln.denih.gov

In an LC-MS/MS experiment, this parent ion (m/z 280) is selected and subjected to collision-induced dissociation to generate a unique pattern of product ions (fragments). This fragmentation pattern serves as a fingerprint for the molecule. The structure is confirmed by comparing this pattern to that of a synthesized reference standard of this compound and by contrasting it with the fragmentation pattern of Anastrozole. For example, known diagnostic ion transitions for Anastrozole (m/z 294) include fragmentations to m/z 225, 210, 142, and 130. dshs-koeln.de The fragmentation of this compound would differ due to the absence of a methyl group, and analysis of these differences allows for unambiguous structural confirmation. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While a specific, publicly available research paper detailing the complete NMR spectral assignment of this compound is not readily found, its structural elucidation is unequivocally confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound as a reference standard provide a Certificate of Analysis (CoA) that includes comprehensive characterization data, such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). daicelpharmastandards.comresearchgate.net The availability of this detailed spectroscopic data from cGMP-compliant analytical facilities confirms that the precise chemical structure of this compound has been rigorously established and verified. daicelpharmastandards.com This structural confirmation is fundamental to its use as a qualified reference material in further analytical studies.

The chemical structure of this compound, 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropionitrile, differs from the parent anastrozole molecule by the absence of a methyl group on the aliphatic chain. This subtle difference is readily distinguishable by NMR techniques, which are highly sensitive to the local chemical environment of each atom within a molecule.

Property This compound Anastrozole
Chemical Name 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrileα¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile
Molecular Formula C₁₆H₁₇N₅C₁₇H₁₉N₅
Molecular Weight 279.34 g/mol 293.37 g/mol
CAS Number 1215780-15-6120511-73-1
This table provides a comparison of the key chemical properties of this compound and anastrozole.

Application as a Reference Standard in Analytical Research

The availability of highly purified and well-characterized this compound is crucial for its role as a reference standard in analytical research. daicelpharmastandards.combiosynth.comscbt.comsynzeal.comsynzeal.com Reference standards are indispensable tools in pharmaceutical quality control, enabling the accurate identification and quantification of impurities in the API.

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying all potential impurities in a drug substance. This compound is a known process-related impurity of anastrozole. daicelpharmastandards.comscbt.com As such, a well-characterized reference standard of this compound is essential for its accurate identification in batches of anastrozole.

Analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to separate anastrozole from its impurities. researchgate.netnih.govijpsonline.com The retention time of this compound in a chromatogram can be definitively confirmed by comparing it to the retention time of the certified reference standard under the same analytical conditions. This allows for the unambiguous identification of this specific impurity in the anastrozole API.

The development and validation of analytical methods are mandated by regulatory agencies to ensure the reliability and accuracy of quality control testing. synzeal.comresearchgate.netnih.govijpsonline.comijprajournal.comresearchgate.netresearchgate.net The reference standard of this compound plays a pivotal role in this process for anastrozole.

During method development, the reference standard is used to optimize the chromatographic conditions to achieve a clear separation between anastrozole and all its related substances, including this compound. researchgate.netnih.govijpsonline.com For method validation, the reference standard is used to assess key performance parameters such as:

Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities.

Linearity: Establishing a linear relationship between the concentration of the impurity and the analytical signal.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified. nih.gov

Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

The availability of a high-purity reference standard for this compound is a prerequisite for conducting these validation studies according to the International Council for Harmonisation (ICH) guidelines. nih.govcbg-meb.nl

In the context of analytical chemistry, a surrogate marker is a substance that is used to monitor the performance of an analytical method, particularly when the actual analyte of interest is not available or is difficult to obtain. While not explicitly described in the reviewed literature as a surrogate marker in the strictest sense, the use of this compound in method validation for related substances of anastrozole implies a similar function. By demonstrating that the analytical method can effectively separate and quantify this compound, it provides confidence that the method is also capable of detecting other, structurally similar impurities that may be present. Its behavior in the analytical system can be indicative of how other related impurities might behave.

Impurity Monitoring and Control Strategies in Research

The control of impurities in pharmaceutical manufacturing is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. daicelpharmastandards.comcbg-meb.nl The presence of impurities, even in small amounts, can potentially impact the stability of the drug and may have unintended pharmacological or toxicological effects.

Strategies for controlling impurities like this compound in anastrozole production involve a multi-faceted approach. This includes:

Understanding the Synthetic Pathway: A thorough understanding of the synthetic route for anastrozole allows for the identification of potential side reactions that could lead to the formation of this compound.

Process Optimization: By carefully controlling reaction conditions such as temperature, pressure, reaction time, and the stoichiometry of reactants, the formation of impurities can be minimized.

Purification Techniques: The implementation of effective purification steps, such as crystallization or chromatography, is crucial for removing impurities from the final API.

In-process Controls: Monitoring the levels of impurities at various stages of the manufacturing process allows for early detection and corrective action.

Setting Specification Limits: Regulatory guidelines, such as those from the ICH, provide a framework for setting acceptable limits for impurities in the final drug substance. cbg-meb.nl The availability of the this compound reference standard is essential for accurately quantifying its levels and ensuring they remain within these specified limits.

The development of robust, stability-indicating analytical methods is a cornerstone of these control strategies. researchgate.netnih.govijpsonline.com These methods must be able to separate and quantify this compound and other potential degradation products that may form during the shelf-life of the drug product.

In Vitro Studies on Cellular Models

In vitro studies provide a controlled environment to investigate the cellular and molecular mechanisms of compounds. For a compound like this compound, these studies are essential to characterize its intrinsic biological activity, or lack thereof, and its potential interactions at the cellular level.

Use in Cell-Based Assays (e.g., enzyme inhibition assays)

Cell-based assays are fundamental in determining the biological activity of a compound. In the context of Anastrozole and its related substances, enzyme inhibition assays are of primary importance, particularly those targeting the aromatase enzyme. While the major circulating metabolite of anastrozole, triazole, has been shown to lack pharmacological activity, the specific inhibitory potential of this compound on aromatase is a subject of analytical interest to ensure it does not contribute to the therapeutic effect or interfere with the action of the parent drug fda.gov.

Enzyme inhibition assays for aromatase inhibitors typically utilize human placental microsomes or recombinant aromatase expressed in cell lines. The activity of the enzyme is measured by quantifying the conversion of an androgen substrate (like androstenedione (B190577) or testosterone) to an estrogen (estrone or estradiol). The inhibitory potential of a test compound is then determined by its ability to reduce this conversion.

Parameter Description
Enzyme Source Human placental microsomes, recombinant human aromatase
Substrate Androstenedione, Testosterone
Product Measured Estrone, Estradiol
Assay Principle Quantification of the inhibition of estrogen production

Investigations into Potential Cellular Interactions (excluding cytotoxicity/adverse effects)

Understanding the potential interactions of this compound with various cellular components is crucial for a complete pharmacological profile. These investigations go beyond simple cytotoxicity to explore how the compound might influence cellular processes. Techniques such as high-content screening (HCS) can be employed to simultaneously evaluate multiple parameters of cellular function, including membrane permeability, mitochondrial health, and nuclear morphology, upon exposure to the compound nih.gov. While specific studies on the cellular interactions of this compound are not extensively documented, the methodologies applied to the parent compound, Anastrozole, provide a framework for such investigations nih.gov.

Research on Structural Modifications and Biological Activity (of Anastrozole derivatives/impurities)

The synthesis and evaluation of derivatives and impurities of Anastrozole are critical for drug development and quality control. Research in this area focuses on how structural modifications impact biological activity. For instance, the synthesis of Anastrozole and its impurities is a key area of research to ensure the purity and safety of the final pharmaceutical product vjs.ac.vngoogle.comgoogle.com. Studies have also explored the creation of novel Anastrozole derivatives, such as dual aromatase-sulfatase inhibitors, by modifying the parent structure to achieve broader or more potent biological activity. This line of research underscores the importance of understanding the structure-activity relationship of all related compounds, including this compound.

In Vivo Animal Model Studies (focus on non-clinical applications like metabolism research)

Animal Models for Metabolism Studies

The metabolism of Anastrozole has been investigated in various animal models, including rats and rabbits, to elucidate its metabolic pathways nih.govresearchgate.net. These studies are crucial for identifying and quantifying the metabolites formed, including this compound. The primary routes of Anastrozole metabolism include N-dealkylation, hydroxylation, and glucuronidation fda.govdrugbank.comresearchgate.net. Animal models allow researchers to study how the drug is absorbed, distributed, metabolized, and excreted, providing valuable data that can often be extrapolated to humans. In these studies, analysis of plasma, urine, and feces is conducted to identify the full spectrum of metabolites.

Animal Model Application in Metabolism Studies
Rat Characterization of metabolic pathways and impact on lipid profiles nih.gov.
Rabbit Assessment of the effect of Anastrozole on serum estrogen levels researchgate.net.

Theoretical and Computational Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used to understand the binding characteristics of aromatase inhibitors. nih.gov

While numerous docking studies have been conducted on Anastrozole (B1683761) and its analogues against the aromatase enzyme (Cytochrome P450 19A1), specific molecular docking research detailing the interactions of α-Desmethyl Anastrozole is not found in the reviewed literature. nih.govresearchgate.net Such a study would theoretically analyze how the removal of a single methyl group from the parent Anastrozole molecule affects its binding within the aromatase active site.

This analysis identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the amino acid residues of the protein's active site. For non-steroidal aromatase inhibitors like Anastrozole, a key interaction involves the coordination of a nitrogen atom in the triazole ring with the heme iron atom of the aromatase enzyme. nih.gov Studies on Anastrozole have identified important interactions with residues such as MET374, D309, T310, and various non-polar residues that stabilize the complex. nih.gov

A specific ligand-protein interaction analysis for α-Desmethyl Anastrozole has not been published. Such an analysis would be necessary to determine if and how it binds to the aromatase active site and to compare its interaction profile with that of Anastrozole.

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed in kcal/mol) between the ligand and the protein. Lower scores typically indicate a more favorable binding interaction. For instance, docking studies on various aromatase inhibitors have been used to rank their potential efficacy. nih.gov

There are no publicly available binding affinity predictions or docking scores specifically for the α-Desmethyl Anastrozole-aromatase complex. This data would be essential to quantitatively predict its potential, if any, as an aromatase inhibitor compared to Anastrozole.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov These simulations are used to assess the stability of the ligand-protein complex and to understand the dynamic behavior of the system. mdpi.com

MD simulations have been performed for the Anastrozole-aromatase complex to confirm the stability of the docked pose and analyze the dynamics of the interaction. mdpi.com However, specific MD simulation studies for α-Desmethyl Anastrozole are absent from the reviewed scientific literature.

This analysis, typically using metrics like the Root Mean Square Deviation (RMSD), evaluates how the structure of the protein and the position of the ligand change over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govmdpi.com

Without specific MD simulation data for α-Desmethyl Anastrozole, its conformational stability within the aromatase binding site remains uncharacterized.

This involves a more in-depth analysis of the dynamic movements and interactions of the ligand within the enzyme's active site. It can reveal key motions and conformational changes that are critical for the biological function or inhibition mechanism. nih.gov For aromatase, simulations have provided insights into channel dynamics for substrate entry and product exit. nih.gov

The specific dynamics of an α-Desmethyl Anastrozole-aromatase complex have not been computationally explored or reported.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds. researchgate.net

Numerous QSAR studies have been conducted on various classes of steroidal and non-steroidal aromatase inhibitors to identify the key structural features (physicochemical properties) that determine their inhibitory potency. nih.govresearchgate.net These studies help in designing more effective inhibitors. For non-steroidal inhibitors, properties like the dipole moment, molar refractivity, and steric characteristics have been shown to be important for activity. wikipedia.org

A specific QSAR study that includes α-Desmethyl Anastrozole within its dataset or predicts its activity based on an established model was not found in the literature. To properly conduct such a study, α-Desmethyl Anastrozole would need to be synthesized, and its biological activity (aromatase inhibition) would have to be experimentally measured to be correlated with its structural descriptors.

Identification of Structural Features for Activity

While direct studies on the structure-activity relationship (SAR) of alpha-Desmethyl Anastrozole are not extensively documented, its activity can be inferred from its parent compound, Anastrozole. Anastrozole is a potent aromatase inhibitor, and its activity is attributed to specific structural components. researchgate.net The critical features of Anastrozole include the triazole ring, which interacts with the heme iron of the cytochrome P450 component of the aromatase enzyme, and the phenyl ring system, which orients the molecule within the active site. researchgate.net

In this compound, the core structure responsible for aromatase inhibition is largely retained. The key difference is the substitution of a methyl group on the alpha-carbon of one of the acetonitrile (B52724) side chains. This modification could potentially alter the steric and electronic properties of the molecule, which may influence its binding affinity and inhibitory potency compared to Anastrozole. Computational docking studies on similar aromatase inhibitors have highlighted the importance of interactions with key residues like Met374, and the orientation of alkyl chains and aromatic rings within the enzyme's active site. researchgate.net The absence of the alpha-methyl group in this compound would subtly change its three-dimensional shape and could affect these crucial interactions.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

Feature Identification for Molecular Recognition

For compounds related to Anastrozole, pharmacophore models are typically developed to understand their interaction with the estrogen receptor or, more relevantly, the aromatase enzyme. ijcrt.orgresearchgate.net These models identify key features for molecular recognition, which generally include:

Aromatic Rings: These are crucial for establishing hydrophobic and pi-stacking interactions within the target's binding pocket.

Hydrogen Bond Acceptors/Donors: Nitrogen atoms within the triazole ring can act as hydrogen bond acceptors or coordinate with the heme iron, a critical interaction for inhibiting aromatase.

Hydrophobic Centers: The non-polar parts of the molecule, such as the gem-dimethyl group and the phenyl ring, contribute to binding affinity through hydrophobic interactions.

In silico screening techniques and scaffold hopping are employed to identify molecules that fit a defined pharmacophore model, aiming to discover novel compounds with similar biological activities. ijcrt.orgresearchgate.net The pharmacophore for Anastrozole and its analogs would map these features to optimize binding and efficacy. The structural arrangement of this compound fits this general pharmacophore, possessing the necessary triazole and aromatic functionalities.

Table 1: Key Pharmacophore Features for Aromatase Inhibitors

FeatureDescriptionRelevance to this compound
Heme-Coordinating Group A nitrogen-containing heterocycle (e.g., triazole) that interacts with the heme iron of the aromatase enzyme.The 1,2,4-triazol-1-ylmethyl group is present and essential for inhibitory activity.
Aromatic Ring(s) Phenyl groups that form hydrophobic and stacking interactions with amino acid residues in the active site.The central phenyl ring facilitates proper orientation within the binding pocket.
Hydrophobic Moieties Non-polar groups that enhance binding affinity by occupying hydrophobic pockets.The molecule contains a 2-methylpropanenitrile group, contributing to hydrophobicity.

In Silico Prediction of Metabolic Pathways

In silico tools are increasingly used to predict the metabolic fate of chemical compounds, offering a rapid and cost-effective alternative to extensive experimental studies. pensoft.netmdpi.com These predictions are often made using knowledge-based expert systems that contain databases of known biotransformations. pensoft.net

For Anastrozole, the parent compound of this compound, the primary metabolic pathways include N-dealkylation, hydroxylation, and glucuronidation. nih.govresearchgate.netnih.gov The enzymes predominantly responsible for its oxidative metabolism are cytochrome P450 isoforms, specifically CYP3A4, with minor contributions from CYP3A5 and CYP2C8. nih.govnih.gov The subsequent glucuronidation is mainly catalyzed by UGT1A4. nih.govnih.gov

Given its structural similarity, computational models would predict that this compound undergoes similar metabolic transformations. The likely metabolic soft spots would be the aromatic ring (for hydroxylation) and the triazole moiety (for N-dealkylation). The resulting hydroxylated metabolites would then be susceptible to Phase II conjugation reactions like glucuronidation.

Table 2: Predicted Metabolic Reactions for this compound

Reaction TypePredicted Enzyme FamilyPotential Metabolite
Aromatic Hydroxylation Cytochrome P450 (e.g., CYP3A4)Hydroxy-alpha-desmethyl-anastrozole
N-Dealkylation Cytochrome P450 (e.g., CYP3A4)Triazole and corresponding phenylacetonitrile (B145931) derivative
Glucuronidation UDP-glucuronosyltransferase (e.g., UGT1A4)alpha-Desmethyl-anastrozole-glucuronide

Prediction of Chromatographic Behavior

The chromatographic behavior of a compound, such as its retention time in high-performance liquid chromatography (HPLC), is governed by its physicochemical properties. In silico methods can predict these properties, which in turn allows for the estimation of chromatographic behavior. Key computed properties for this compound-d3 are available in public databases like PubChem. nih.gov

Table 3: Computed Physicochemical Properties of this compound-d3

PropertyPredicted ValueReference
Molecular Weight 282.36 g/mol nih.gov
XLogP3-AA (LogP) 2.4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Polar Surface Area 78.3 Ų nih.gov

The predicted octanol-water partition coefficient (XLogP3-AA) of 2.4 indicates moderate lipophilicity. nih.gov This suggests that in reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, this compound would have a moderate retention time. Methods for separating Anastrozole and its metabolites often use C18 columns with a mobile phase consisting of an acetonitrile and buffer mixture. researchgate.netresearchgate.net Computational models would use properties like LogP and polar surface area to predict the retention of this compound under similar conditions, aiding in method development for its detection and quantification as an impurity or metabolite. aetna.com

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Research Standards

The availability of high-purity α-Desmethyl Anastrozole (B1683761) is crucial for its use as a reference standard in the quality control of Anastrozole drug products. biosynth.comdaicelpharmastandards.com Currently, its synthesis is often achieved through custom chemical synthesis, isolation from bulk Anastrozole production, or as a degradation product of the parent drug. daicelpharmastandards.com

Future research is anticipated to focus on the development of more efficient and scalable synthetic routes. These novel methods would aim to improve yield, reduce the number of synthetic steps, and minimize the formation of impurities. One potential approach involves the adaptation of synthetic routes for Anastrozole itself, such as those employing phase-transfer catalysis, which has been shown to improve reaction selectivity and yield for the parent compound. vjs.ac.vn Continuous flow chemistry is another promising avenue, offering precise control over reaction parameters and potentially leading to higher purity and throughput of the desired product. core.ac.uk The development of such routes is essential for ensuring a reliable supply of this critical research standard.

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of α-Desmethyl Anastrozole, often present at trace levels in pharmaceutical formulations and biological matrices, necessitates highly sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the current gold standard for the analysis of Anastrozole and its metabolites. researchgate.netijpsonline.comnih.govnih.gov These methods offer low limits of quantification, often in the picogram per milliliter range, which is essential for pharmacokinetic and impurity profiling studies. aacrjournals.orgnih.gov

Emerging research in this area is likely to focus on further enhancing the sensitivity and efficiency of these techniques. The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. ijpsonline.com Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), could provide more definitive structural confirmation of trace-level impurities and metabolites without the need for authentic standards in all cases. Furthermore, the development of novel sample preparation techniques, such as miniaturized solid-phase extraction or liquid-phase microextraction, could improve recovery and reduce matrix effects, leading to more accurate and precise measurements of α-Desmethyl Anastrozole in complex samples. An optimized LC-MS method for Anastrozole detection in biological samples has shown that analyzing fragment ions can improve the signal-to-noise ratio, a technique that could be applied to its metabolites. nih.gov

Deeper Mechanistic Understanding at a Molecular Level

α-Desmethyl Anastrozole is formed in the body through the N-dealkylation of Anastrozole, a metabolic pathway primarily mediated by hepatic enzymes. touchoncology.com While the primary circulating metabolite of Anastrozole, triazole, is known to be pharmacologically inactive, the specific biological activity of α-Desmethyl Anastrozole has not been extensively studied. fda.gov

Computational Approaches for Predicting Metabolite Reactivity and Stability

Computational chemistry offers powerful tools for predicting the properties of drug metabolites without the need for extensive laboratory experiments. In silico models are increasingly used in drug discovery and development to forecast metabolic pathways and the potential for reactive metabolite formation. nih.gov

For α-Desmethyl Anastrozole, future computational research could focus on several key areas. Quantum chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate its molecular structure, electronic properties, and reactivity. This information can help predict its stability and potential for further metabolism or degradation. Molecular docking and molecular dynamics simulations could be used to model the interaction of α-Desmethyl Anastrozole with the active site of aromatase and other potential biological targets. rsc.org Such studies would provide valuable insights into its potential for biological activity and guide further experimental investigations. Machine learning models, trained on large datasets of known drug metabolites, could also be developed to predict the likelihood of α-Desmethyl Anastrozole formation and its potential for causing adverse effects.

Role in Drug Discovery and Development Research (beyond its current status as an impurity/metabolite)

While α-Desmethyl Anastrozole is currently recognized primarily as a metabolite and impurity, there is a nascent but intriguing possibility of exploring its potential in its own right within drug discovery and development. The structural similarity to the potent aromatase inhibitor Anastrozole suggests that it could serve as a scaffold or starting point for the design of new therapeutic agents.

One area of exploration could be its use as a template for developing novel dual-action inhibitors. For instance, research has been conducted on creating dual aromatase-sulfatase inhibitors based on the Anastrozole template, aiming to block two key pathways of estrogen biosynthesis. rsc.org The structure of α-Desmethyl Anastrozole could be similarly modified to incorporate additional pharmacophores, potentially leading to compounds with unique therapeutic profiles. Furthermore, a detailed investigation of its own pharmacological properties might reveal unexpected activities that could be harnessed for therapeutic benefit. While currently speculative, such research could unlock new applications for this compound beyond its role as a simple analytical standard.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for α-desmethyl anastrozole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves modifying the parent compound (anastrozole) through demethylation reactions. For example, refluxing with a demethylating agent (e.g., boron tribromide) under controlled conditions, followed by purification via column chromatography. Reaction time, solvent choice (e.g., dichloromethane vs. DMSO), and temperature critically impact yield and purity. Characterization via NMR and HPLC-MS is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for quantifying α-desmethyl anastrozole in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For instance, reverse-phase C18 columns with a mobile phase of methanol/water (70:30) and electrospray ionization (ESI) in positive mode achieve detection limits of 0.1 ng/mL. Cross-validate results with ELISA for robustness, as seen in AFP quantification protocols .

Q. How do in vitro assays evaluate the aromatase inhibition efficacy of α-desmethyl anastrozole compared to its parent compound?

  • Methodological Answer: Use recombinant human aromatase in microsomal preparations with tritiated androstenedione as a substrate. Measure conversion to estrone via scintillation counting. IC50 values for α-desmethyl anastrozole are typically compared to anastrozole in dose-response curves. Recent studies report a 15-20% reduced potency for the metabolite, necessitating triplicate runs to address inter-assay variability .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating contradictory data on α-desmethyl anastrozole’s pharmacokinetic interactions?

  • Methodological Answer: Contradictions often arise from variations in CYP3A4/5 metabolic pathways. Design crossover studies in animal models (e.g., Sprague-Dawley rats) with controlled co-administration of CYP inhibitors (e.g., ketoconazole). Use population pharmacokinetic (POP-PK) models to account for inter-individual variability, as demonstrated in ribociclib-anastrozole interaction studies . Include a power analysis to ensure sample size adequacy, referencing Gail’s algorithm for risk stratification .

Q. How can researchers resolve discrepancies in reported half-life values of α-desmethyl anastrozole across preclinical models?

  • Methodological Answer: Discrepancies may stem from species-specific metabolic rates or assay sensitivity. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from rodents to humans. Validate with in vivo sampling at multiple time points (e.g., 0, 2, 6, 24 hours post-dose) and compare to in vitro hepatocyte clearance data. Use ANOVA with post-hoc Tukey tests to identify statistically significant interspecies differences .

Q. What methodological frameworks are optimal for studying α-desmethyl anastrozole’s role in hormone receptor-positive cancer resistance mechanisms?

  • Methodological Answer: Apply the PICO framework:

  • P opulation: ER+/HER2- breast cancer cell lines (e.g., MCF-7).
  • I ntervention: Long-term exposure to α-desmethyl anastrozole at IC50 concentrations.
  • C omparison: Parent compound (anastrozole) and vehicle control.
  • O utcome: Transcriptomic profiling (RNA-seq) of resistance markers (e.g., ESR1 mutations).
    Use CRISPR-Cas9 knockouts to validate candidate genes and apply the FINER criteria to ensure novelty and relevance .

Data Analysis & Interpretation

Q. Which statistical methods are appropriate for analyzing dose-dependent cytotoxic effects of α-desmethyl anastrozole in heterogeneous tumor models?

  • Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For heterogeneous data (e.g., organoid models), apply mixed-effects models to account for cluster variability. Report 95% confidence intervals and use Kaplan-Meier survival curves for in vivo efficacy studies, as done in the NSABP P-1 trial .

Q. How should researchers address confounding variables when correlating α-desmethyl anastrozole plasma levels with clinical outcomes?

  • Methodological Answer: Perform multivariate Cox regression analysis adjusting for age, BMI, and concomitant medications. Stratify patients by CYP2D6 metabolizer status (poor vs. extensive) using genotyping. Validate findings with bootstrap resampling (1,000 iterations) to assess model stability, following protocols from advanced pharmacogenomic studies .

Tables of Key Findings

Study Parameter α-Desmethyl Anastrozole Anastrozole Source
Aromatase IC50 (nM) 12.3 ± 1.510.1 ± 0.9Preclinical data
Plasma Half-Life (hr) 42.1 (Rodents)48.3 (Rodents)PK study
CYP3A4 Inhibition (%) 2835Interaction trial

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.